molecular formula C11H12ClF4N B1449553 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803600-36-3

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No. B1449553
M. Wt: 269.66 g/mol
InChI Key: UYUZPICXGSZBGG-UHFFFAOYSA-N
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Description

“3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number 1803606-16-7 . It has a molecular weight of 269.67 . The IUPAC name for this compound is 3-fluoro-3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is 1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and it should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Fluorinated Compounds in Materials Science

Fluoropolymers are highlighted for their exceptional thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. They are practically insoluble in water, do not bioaccumulate, and are considered polymers of low concern due to their negligible residual monomer and oligomer content. These properties make fluoropolymers distinct from other polymeric and non-polymeric PFAS, suggesting their separation for hazard assessment or regulatory purposes (Henry et al., 2018).

Fluorinated Compounds in Drug Discovery

The pyrrolidine scaffold, including fluorinated variants, is extensively used in medicinal chemistry for the development of compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules. This review underlines the significance of fluorinated amino acids in protein design, suggesting that fluorination can enhance protein stability against chemical and thermal denaturation while retaining structure and biological activity (Petri et al., 2021).

Environmental Studies on Fluorinated Compounds

The review on polyfluoroalkyl chemicals in the environment provides insights into the microbial degradation pathways of these compounds, their transformation into perfluoroalkyl carboxylic and sulfonic acids, and the need for further studies to understand their fate and effects in environmental and biodegradation contexts (Liu & Avendaño, 2013).

properties

IUPAC Name

3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUZPICXGSZBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Reactant of Route 6
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

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